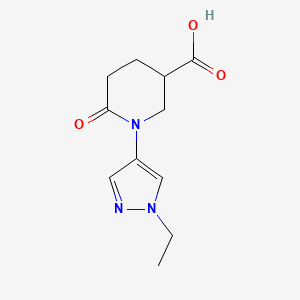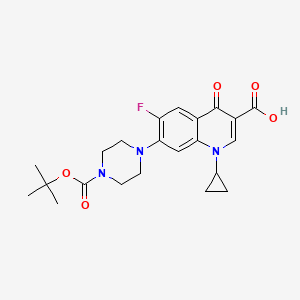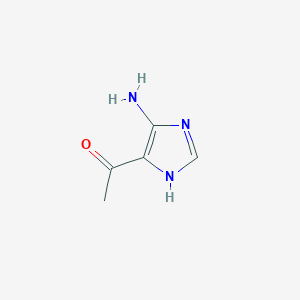
2-(4-Bromo-2,6-dimethoxyphenyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO4. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-bromo-2,6-dimethoxyphenyl group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid typically involves the bromination of 2,6-dimethoxyphenylacetic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-(4-substituted-2,6-dimethoxyphenyl)acetic acid derivatives.
Oxidation: Formation of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid derivatives with higher oxidation states.
Reduction: Formation of 2-(2,6-dimethoxyphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid: Similar structure but with different positions of methoxy groups.
2-(4-Bromo-2,6-dimethylphenoxy)acetic acid: Similar structure but with methyl groups instead of methoxy groups.
4-Bromo-2,5-dimethoxyphenethylamine: Similar aromatic structure but with an ethylamine side chain.
Uniqueness
2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides a distinct set of properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C10H11BrO4 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-3-6(11)4-9(15-2)7(8)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZFCUZSFJHXYARD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1CC(=O)O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)





![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13544494.png)

